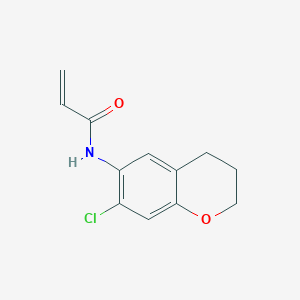

(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

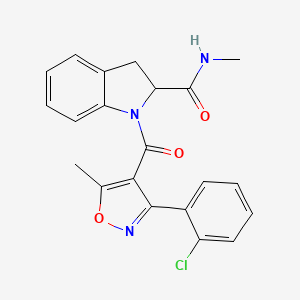

“(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate” is a chemical compound with the molecular formula C17H15ClO3 and a molecular weight of 302.75 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: O=C(OC)C1=CC=C(/C=C/C2=CC=C(OC)C=C2Cl)C=C1 . This representation provides a way to describe the structure using ASCII strings.Applications De Recherche Scientifique

Mesomorphic and Fluorescence Properties

A study by Muhammad et al. (2016) focused on synthesizing and examining the liquid crystalline and fluorescence properties of a series of methyl 4-(4-alkoxystyryl)benzoates. This research is pivotal as it highlights the compound's thermal stability and its potential application in materials science, particularly in creating materials with specific liquid crystalline behaviors and fluorescence properties for advanced technologies. The compounds demonstrated thermal stability up to 200°C and exhibited distinctive textures indicative of their mesophase, with the stability of this phase being enhanced by increasing the alkyl chain length up to C10 (Muhammad et al., 2016).

Potential in Schiff Base Derivative Synthesis

Another study by Mohamad et al. (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, exploring its potential as a precursor in the synthesis of Schiff base derivatives. The characterization involved Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis). This research underscores the compound's applicability in organic synthesis, providing a foundation for creating complex molecules with potential applications in medicinal chemistry and material science (Mohamad et al., 2017).

Photopolymerization Applications

A study on nitroxide-mediated photopolymerization by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposing it as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals, significantly altering the photophysical or photochemical properties of the starting chromophore. Such research is essential for developing new photopolymerization processes, with potential applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Synthesis of Natural Product Analogues

Basavaiah and Bakthadoss (1998) presented a new methodology for synthesizing (E)-3-benzylidenechroman-4-ones using methyl 3-aryl-3-hydroxy-2-methylenepropanoates. This methodology's application for synthesizing the methyl ether of bonducellin, an important natural product, and an antifungal agent highlights its significance in the synthesis of bioactive molecules and natural product analogues (Basavaiah & Bakthadoss, 1998).

Propriétés

IUPAC Name |

methyl 4-[(E)-2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-15-10-9-13(16(18)11-15)6-3-12-4-7-14(8-5-12)17(19)21-2/h3-11H,1-2H3/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWVZBMIRNRLPD-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)

![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)